N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide
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Overview
Description
The compound “N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a furan ring, an imidazo[1,2-b]pyrazole ring, and a pyridine ring. These types of compounds are often used in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the heterocyclic rings and the sulfonamide group. The electronic and steric properties of these groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions. These can include electrophilic substitution reactions, oxidation and reduction reactions, and various types of coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the sulfonamide group could impact its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Chemical Reactions
Researchers have developed efficient methods for synthesizing sulfonylated furan or imidazo[1,2-a]pyridine derivatives through a domino process that exhibits excellent functional group tolerance and efficiency (Cui, Zhu, Li, & Cao, 2018). This methodology contributes to the broader field of organic chemistry by providing new strategies for preparing heterocyclic compounds that are relevant to pharmaceutical and material sciences.
Antibacterial Applications
A study aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety resulted in molecules demonstrating significant antibacterial activity (Azab, Youssef, & El-Bordany, 2013). This research underlines the potential of such compounds in developing new antibacterial agents, contributing to the fight against resistant bacterial strains.
Cytotoxic Activity
The synthesis of heterocycle-substituted phthalimide derivatives, including structures with furan and imidazo[1,2-a]pyridine rings, evaluated their cytotoxic activity against human cancer cell lines (Yang et al., 2010). These findings are crucial for the development of new anticancer agents, showcasing the importance of structural diversity in medicinal chemistry.
Synthesis Optimization
A one-pot synthesis approach for N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides using zinc chloride as a catalyst has been developed, simplifying the production process and improving yield (Yu et al., 2014). This work enhances the efficiency of synthesizing complex molecules, which is beneficial for pharmaceutical research and development.
Antioxidant Properties
Research into novel 1H-3-Indolyl derivatives with potential antioxidant activities emphasizes the role of heterocyclic compounds in inhibiting reactive oxygen species (ROS) (Aziz et al., 2021). Such studies contribute to the understanding of molecular mechanisms underlying antioxidant effects and the development of new therapeutic agents.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Imidazole-containing compounds, which share a similar heterocyclic structure, have also been reported to have a broad range of chemical and biological properties .
Mode of Action
Compounds with similar structures have been reported to interact with their targets and cause changes in cellular processes . For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Biochemical Pathways
For instance, indole derivatives have been reported to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Compounds with similar structures have been reported to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c22-25(23,13-3-1-5-17-12-13)18-6-7-20-8-9-21-16(20)11-14(19-21)15-4-2-10-24-15/h1-5,8-12,18H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGROWKKKDKGUFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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